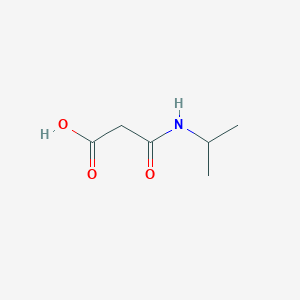

3-(Isopropylamino)-3-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Isopropylamino)-3-oxopropanoic acid, also known as IPA-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IPA-3 is a synthetic compound that selectively inhibits the activity of the Rho GTPase family member RhoGDI, which is involved in a variety of cellular processes, including cell migration, proliferation, and survival.

Aplicaciones Científicas De Investigación

1. Application in Flavor Industry

3-(Isopropylamino)-3-oxopropanoic acid derivatives have been evaluated for their safety in the flavor industry. A study on 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, a related compound, highlighted its non-mutagenic and non-clastogenic properties, and established a No Observed Effect Level (NOEL) of 100 mg/kg/day. This compound was found to be safe for use in food and beverage applications, demonstrating its potential in the flavor industry (Arthur et al., 2015).

2. Polymer Science and Temperature-Responsive Materials

In polymer science, derivatives of this compound are used to create temperature-responsive materials. For instance, a study on the synthesis of poly(N-(2-(diethylamino)ethyl)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) revealed that its lower critical solution temperature (LCST) can be modulated by pH, molecular weight, and salt concentration. This highlights the compound's potential in developing smart materials with applications in various industries, including biomedicine and environmental science (Jiang et al., 2014).

3. Bioorthogonal Chemistry and Drug Delivery

In bioorthogonal chemistry, this compound derivatives have been used for the controlled release of fluorophores and drugs in vivo. A study showed that 3-isocyanopropyl derivatives can react with tetrazines to release bioactive agents, demonstrating the potential of these compounds in targeted drug delivery and diagnostic imaging (Tu et al., 2018).

4. Pharmaceutical Analysis and Impurity Identification

This compound is also significant in pharmaceutical analysis, particularly in identifying impurities. A study on the degradation of metoprolol, a β-adrenergic receptor antagonist, identified 3-isopropylamino-1,2-propanediol as a key degradation product. This underscores the importance of such compounds in ensuring the safety and efficacy of pharmaceutical products (Xu & Tan, 2019).

Mecanismo De Acción

Target of Action

Similar compounds such as bisoprolol, a beta-1 adrenergic blocking agent, have been shown to interact with β1-adrenergic receptors

Mode of Action

For instance, Bisoprolol, a related compound, is known to antagonize β1-adrenoceptors, resulting in lower cardiac output

Biochemical Pathways

Related compounds such as 3-isopropylmalate are involved in the leucine biosynthesis pathway

Pharmacokinetics

The pharmacokinetics of similar compounds, such as bisoprolol, have been studied extensively

Result of Action

Related compounds such as bisoprolol have been shown to have therapeutic effects in the treatment of conditions like hypertension

Action Environment

A study on bisphenol a, a compound with a similar isopropylamino group, showed that it enhances adipogenic differentiation, suggesting that environmental factors could potentially influence its action

Propiedades

IUPAC Name |

3-oxo-3-(propan-2-ylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(2)7-5(8)3-6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJBJTQPVIGGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)

![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)

![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)